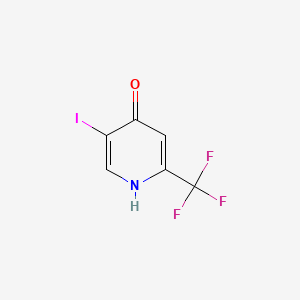

4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

5-iodo-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLFJGAJEPFGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283975 | |

| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027818-89-8 | |

| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027818-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2-(trifluoromethyl)pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine

Introduction

This compound is a key heterocyclic building block in contemporary drug discovery and agrochemical research. The strategic placement of the trifluoromethyl group, a hydroxyl moiety, and an iodine atom on the pyridine scaffold imparts a unique combination of physicochemical properties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the hydroxyl group provides a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of molecular complexity. This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthesis Pathway

The most logical and efficient approach to the synthesis of this compound begins with the commercially available precursor, 2-(trifluoromethyl)pyridin-4-ol. The core of the synthesis is a regioselective electrophilic iodination of the electron-rich pyridine ring.

The choice of this strategy is underpinned by the following considerations:

-

Precursor Availability: 2-(Trifluoromethyl)pyridin-4-ol is readily accessible, providing a cost-effective and convenient starting point.

-

Reaction Efficiency: Direct C-H functionalization via electrophilic aromatic substitution is an atom-economical approach that avoids the need for pre-functionalization of the pyridine ring.

-

Regiocontrol: The electronic properties of the substituents on the pyridine ring are expected to provide excellent control over the position of iodination.

dot graph "Synthesis_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} caption="Overall synthesis pathway for this compound."

Mechanistic Insights and Regioselectivity

The success of this synthesis hinges on the regioselective iodination at the C5 position. This selectivity is a predictable outcome of the powerful and synergistic directing effects of the hydroxyl and trifluoromethyl substituents on the pyridine ring.

-

Hydroxyl Group (C4): The hydroxyl group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. In the context of the 4-hydroxypyridine tautomer, this activates the C3 and C5 positions for electrophilic attack.

-

Trifluoromethyl Group (C2): The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the pyridine ring towards electrophilic substitution and acts as a meta-director. The positions meta to the C2 position are C4 and C6.

When considering the combined influence of these two groups, the C5 position emerges as the most electronically favored site for electrophilic substitution. The C3 and C5 positions are activated by the hydroxyl group, but the C3 position is simultaneously deactivated by its proximity to the electron-withdrawing trifluoromethyl group. The C5 position, being ortho to the activating hydroxyl group and meta to the deactivating trifluoromethyl group, is the most nucleophilic position on the ring and, therefore, the primary site of iodination.

dot graph "Regioselectivity" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];

} caption="Directing effects of substituents on the pyridine ring."

Experimental Protocol

This protocol is adapted from a general, high-yielding one-pot iodination procedure for hydroxypyridines published by Maloney et al. in The Journal of Organic Chemistry[1]. It is a robust method that proceeds under mild conditions and typically does not require chromatographic purification.

Table 1: Key Reaction Components

| Compound | CAS Number | Molecular Weight ( g/mol ) |

| 2-(Trifluoromethyl)pyridin-4-ol | 170886-13-2 | 163.10 |

| Sodium Iodide (NaI) | 7681-82-5 | 149.89 |

| Sodium Hypochlorite (NaOCl) | 7681-52-9 | 74.44 |

| This compound | 1027818-89-8 | 288.99 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)pyridin-4-ol (1.0 eq.) and sodium iodide (1.1 eq.) in water.

-

Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the mixture until the starting material is fully dissolved and the solution is basic (pH > 10).

-

Iodination: Cool the reaction mixture to 0-5 °C in an ice bath. To this stirred solution, add a commercial aqueous solution of sodium hypochlorite (e.g., 10-15% available chlorine, 1.1 eq.) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C. The in situ generation of hypoiodite leads to the electrophilic iodination.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion of the reaction, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color of iodine disappears.

-

Carefully acidify the reaction mixture to a pH of approximately 5-6 with a 1 M aqueous solution of hydrochloric acid (HCl). The product should precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound as a solid. The product is often of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent system like ethanol/water can be performed.

-

Expected Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The hydroxyl proton may be observed as a broad singlet, or it may exchange with deuterium if a protic solvent is used for the NMR analysis.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 288.99 g/mol .

Conclusion

The synthesis of this compound can be reliably achieved through a regioselective electrophilic iodination of 2-(trifluoromethyl)pyridin-4-ol. The presented protocol, based on a well-established and peer-reviewed method, offers a mild, efficient, and high-yielding route to this valuable synthetic intermediate. The strong directing effects of the hydroxyl and trifluoromethyl groups provide a solid mechanistic foundation for the observed regioselectivity, making this a predictable and robust transformation for researchers in the fields of medicinal chemistry and drug development.

References

-

Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(16), 6144–6147. [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine

Abstract: This guide provides a comprehensive technical overview of 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine, a halogenated and trifluoromethylated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, established synthesis and purification protocols, detailed spectroscopic analysis, and its reactivity profile. Furthermore, this document explores its strategic application as a versatile building block in the development of novel pharmaceuticals and agrochemicals, substantiated by field-proven insights and authoritative references. This guide is intended for researchers, chemists, and professionals in the drug development and chemical synthesis sectors who require a deep, practical understanding of this valuable chemical entity.

Physicochemical and Structural Properties

This compound is a polysubstituted aromatic heterocycle. The strategic placement of a hydroxyl group, an iodine atom, and a trifluoromethyl group on the pyridine core imparts a unique combination of electronic and steric properties, making it a highly valuable intermediate in organic synthesis.

The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. It also enhances the molecule's lipophilicity and metabolic stability, which are desirable traits in drug design.[1] The iodo-substituent serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. The hydroxyl group can participate in various reactions such as etherification and esterification, and it exists in equilibrium with its pyridone tautomer.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1027818-89-8 | BLDpharm |

| Molecular Formula | C₆H₃F₃INO | GermanGuestPost[2] |

| Molecular Weight | 289.00 g/mol | Matrix Scientific[3] |

| Appearance | Solid (Typical) | N/A |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | GermanGuestPost[2] |

Synthesis and Purification

The synthesis of substituted trifluoromethylpyridines can be approached in several ways, including the construction of the pyridine ring from a trifluoromethyl-containing building block or through the modification of a pre-existing pyridine ring.[4] A common strategy involves the halogenation and subsequent functionalization of a suitable pyridine precursor.

Representative Synthesis Protocol

A plausible laboratory-scale synthesis of this compound can be envisioned starting from 4-hydroxy-2-(trifluoromethyl)pyridine. This protocol is illustrative, and optimization may be required based on specific laboratory conditions.

Step 1: Iodination of 4-hydroxy-2-(trifluoromethyl)pyridine

-

To a stirred solution of 4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from an appropriate solvent system can be employed to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Features |

| ¹H NMR | Two singlets or narrowly coupled doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts are influenced by the electronic effects of the substituents. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals for the six carbon atoms. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the attached functional groups. |

| ¹⁹F NMR | A singlet around -60 to -70 ppm, which is characteristic of a -CF₃ group attached to an aromatic ring.[5][6] |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₆H₃F₃INO). A characteristic isotopic pattern may be observed due to the presence of iodine. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups, offering multiple avenues for synthetic transformations.

-

The Hydroxyl Group: This group can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also directs electrophilic aromatic substitution.

-

The Iodine Atom: The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, alkynyl, vinyl, and amino groups at the 5-position.

-

The Pyridine Ring: The pyridine nitrogen can be quaternized. The electron-deficient nature of the ring, due to the -CF₃ group, makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are a cornerstone in modern medicinal and agrochemical research.[7][8] The incorporation of the trifluoromethyl group often enhances efficacy, metabolic stability, and bioavailability.[1]

This compound serves as a key building block for more complex molecules with desired biological activities. For instance, the iodo-substituent allows for its incorporation into larger scaffolds via cross-coupling reactions, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics. The trifluoromethylpyridine moiety is found in several commercialized agrochemicals and pharmaceuticals.[4][9] For example, derivatives of 4-(trifluoromethyl)pyridine are used in herbicides like pyroxsulam.[9] While specific drugs derived directly from this exact molecule may not be publicly disclosed, its structural motifs are highly relevant to the construction of pharmacologically active agents.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[10][13] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12][14] Recommended storage is in a dark place at 2-8°C.[2][14]

This compound is classified as an irritant and may be harmful if swallowed or in contact with skin.[3][15] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its unique combination of reactive sites—the hydroxyl group, the iodo-substituent, and the trifluoromethylated pyridine core—provides chemists with a powerful tool for the synthesis of complex molecules. Its structural features are highly sought after in the design of new pharmaceuticals and agrochemicals, making it a compound of significant interest for ongoing and future research and development efforts.

References

- This compound - AZA Mid-Year Meeting. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLuWc0YauIglxafOomHh5fKdaafyLvbiNBwjMssyh4snTZiJiXjmbIlv2j3FmqHdSu8PHyRUxY0Sy_SJaI-u6BmjFZQlxbC0ELZTZutFyg_PjihMgSTPb6KGdJHfJZ53HbQm3iR7zwAozq1_TDPUSZq-tlhux2wWulWHUPpl9cD7A6X4V-EVLfFlZlRL4MYBgDmIliK_Lff5XykI_9W1SzCThrQ48QH48E7DKYNp2uvvpOEOGh-nhLqBnNTyNaA0S8GWbqRqmFeteXC7xH35h4rP7qr2niAykvOpcHS8OFfKDZXjsmMQL1glNo5aCK4g7G-dwhjp3UYw==)

- 4-Iodo-2-(trifluoromethyl)pyridine (590371-73-6) 1H NMR spectrum - ChemicalBook. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVMYyFekfFiaTrBUTPQIXHV5BOSUAs_Te8sjzKkURGHBWwh1PUcCh0Nas1J7NezRoXMX_wrx2Ev856qvYW0ivWeqEFAKfUdvJkfwqYVWO0yVMlYn0S0rrTim7y2I0b9GlPuQE9xkJQ0YX1c8wmZYoRo6hdmF1Ig==)

- SAFETY DATA SHEET - Fisher Scientific. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_4uy83puU_IK61UVV5DilHs6aYKDBlhPUwUOnZ-_lEKh7OZGkpDWroayUjZxQGc_sWHaYQ6PkJ_7FTpQKF6tZXpTfVpjhgQ-uortIazq71KX9-390UgYaSTu91EpVGfE3bnw5hv0w1Xg0y9x_IShQF2w2-3MsHoDgeJNFH8OSDPxmTlKfRVD3NTzAlyfhO9jao7Bf6UGyBEd3ALCP6ARokFP0t3zpFLFKWXnVTVCaZBImEu-CDX0ed-3slKpSww4_bF6SIRxgyvaKTap9mCAk8_HUrg==)

- Supporting Information for - The Royal Society of Chemistry. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI52Dsdjqw-BYOOnJR4mllM5_MJP2XNIWNRx1n4-Enqrr3uSlu_3RyKMrzpUpKqMOS24DaqqCcedSSddpbcKpH7ZdzHLq_7objn005hlBsvpjeZfg_SNT1XO6-H8k3uHjR_apRjaO4aZo0WEW3Utr8R5DPvclo6g==)

- SAFETY DATA SHEET - Sigma-Aldrich. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZZKWBthgYvd56YrI5DEP6ZwOFY22nXvjTy_CFf8_ySA4p7HHWhkx124BOVtvzl290XhJnwp0k_FGs1Kix4n_N2ijOiohV93zHZ1QuI1Ca1vwwcTwReA1HLFV88faHkovuWXiX)

- 18706-22-4 Cas No. | 8 - Matrix Scientific. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkZI0Zj-QP4QYoiOTGamIZlE25L9nC5ll2d8PiCm-vH9c0RDKYDPToXI7Pb9yasZ3ICoz42h89rbqBNhlhmX3LxSiYHbKKugDSdnRLnWOVzh2__PnLmri0CMJhneyE0WnFEaYYD09I8KPG9E0J4TgkgWFyuMLvwQ1FcLrM681Y99q9hw-vpdRuWkQrrLGvKyW-r6EulmWvw==)

- Safety Data Sheet - CymitQuimica. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBHGc3k4j8fsATEiUc0O8kpo9YdSNOOc7TPZTma4Drwkzra8Edm1HPZRz0Oi6flwB_jbk9N2T_7CNPChZLxuFhdZmmXwJ-Znz7f-U11kIZKKCJ60jZSmBUPQe8WCH_1-aUbfttyZJst0jwZHh9ltaY9REOKJwVWzI8)

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7501726/)

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (URL: https://www.jstage.jst.go.jp/article/bbb/82/4/82_17-00881/_html/-char/en)

- 2-Iodo-5-trifluoromethyl-pyridine AldrichCPR 100366-75-4 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/100366-75-4)

- 1027818-89-8|this compound - BLDpharm. (URL: https://www.bldpharm.com/products/1027818-89-8.html)

- 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine - AK Scientific, Inc. (URL: https://www.aksci.com/sds/S892_sds.pdf)

- The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. (URL: https://www.inno-pharmchem.com/blog/the-role-of-2-iodo-5-trifluoromethyl-pyridine-in-modern-pharmaceutical-synthesis)

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. (URL: https://www.beilstein-journals.org/bjoc/content/support/2020/198/1860-5397-16-198-S1.pdf)

- 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/22147841)

- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/3796-24-5_1HNMR.htm)

- High Purity 2-Iodo-5-(trifluoromethyl)pyridine: A Key Pharmaceutical Intermediate. (URL: https://www.inno-pharmchem.com/product/2-iodo-5-trifluoromethyl-pyridine-cas-100366-75-4)

- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: https://researchoutreach.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (URL: https://www.researchgate.net/publication/325786312_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients)

- 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine - Benchchem. (URL: https://www.benchchem.com/product/bcp250422)

- 18706-22-4 Cas No. | 8 - Matrix Scientific. (URL: https://www.matrixscientific.com/18706-22-4-cas-no-8.html)

- This compound - GermanGuestPost. (URL: https://germanguestpost.com/4-hydroxy-5-iodo-2-trifluoromethylpyridine/)

Sources

- 1. nbinno.com [nbinno.com]

- 2. germanguestpost.com [germanguestpost.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. FCKeditor - Resources Browser [midyear.aza.org]

- 15. 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Importance of 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated heterocycles, pyridines bearing a trifluoromethyl (-CF3) group represent a particularly privileged class of compounds, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical exploration of a highly functionalized member of this class: 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine (CAS Number: 1027818-89-8).

This molecule, with its unique constellation of a trifluoromethyl group, a hydroxyl moiety, and an iodine atom on a pyridine core, presents a versatile platform for the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of the pyridinol proton and the reactivity of the entire ring system. The hydroxyl group offers a handle for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets. Finally, the iodine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

This whitepaper will delve into the synthesis, chemical properties, and potential applications of this important building block, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its full potential in their research endeavors.

Physicochemical Properties: A Data-Driven Overview

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. The interplay of its functional groups dictates its solubility, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 1027818-89-8 | N/A |

| Molecular Formula | C6H3F3INO | N/A |

| Molecular Weight | 288.99 g/mol | N/A |

| Appearance | Off-white to light yellow solid (Predicted) | N/A |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place. | [1] |

Synthesis and Mechanistic Considerations: A Pathway to a Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible synthetic strategy, based on a Chinese patent (CN103601671B), involves the initial synthesis of a 4-hydroxy-2-(trifluoromethyl)pyridine precursor, followed by regioselective iodination.[2]

Logical Flow of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)pyridine (Precursor)

A general method for the synthesis of 4-hydroxypyridines involves the reaction of a β-ketoester with an amine, followed by cyclization. For the synthesis of 4-hydroxy-2-(trifluoromethyl)pyridine, a plausible route described in patent literature involves the reaction of an acetylacetone enol ether with a trifluoroalkanoate, followed by cyclization with an ammonia source.[3]

Experimental Protocol (Adapted from general literature procedures):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of an appropriate acetylacetone enol ether in an anhydrous solvent (e.g., THF) is prepared.

-

Addition of Base and Ester: A strong base, such as potassium tert-butoxide, is added portion-wise at a low temperature (e.g., 0°C). Subsequently, an ethyl trifluoroacetate is added dropwise.

-

Acid-Catalyzed Cyclization: After the initial reaction, the mixture is treated with an acid to catalyze the cyclization to form a pyranone intermediate.

-

Ammonolysis: The isolated pyranone is then reacted with aqueous ammonia to yield 4-hydroxy-2-trifluoromethylpyridine.[3]

-

Purification: The crude product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to deprotonate the enol ether without competing in the subsequent condensation reaction. The acid-catalyzed cyclization promotes the intramolecular reaction to form the stable pyranone ring. Finally, ammonolysis is a standard method for converting pyranones to the corresponding hydroxypyridines.

Step 2: Iodination of 4-Hydroxy-2-(trifluoromethyl)pyridine

The introduction of an iodine atom at the 5-position of the 4-hydroxy-2-(trifluoromethyl)pyridine ring is a critical step. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position (relative to the hydroxyl group) is occupied by the nitrogen atom, substitution is directed to the ortho positions (C3 and C5). The trifluoromethyl group at the 2-position provides steric hindrance, favoring iodination at the less hindered C5 position.

Experimental Protocol (Inferred from related procedures):

-

Dissolution: 4-Hydroxy-2-(trifluoromethyl)pyridine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of anhydrous acetonitrile and DMF.

-

Addition of Iodinating Agent: An iodinating agent, such as N-iodosuccinimide (NIS), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated (e.g., to 80°C) and stirred for a period sufficient to ensure complete reaction (typically monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove any soluble byproducts. The crude product is purified by column chromatography on silica gel to yield this compound.

Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the intermediates and the final product should be confirmed by Thin Layer Chromatography (TLC) against a reference standard (if available) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the expected structure and purity.

Reactivity and Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable building block for the synthesis of a diverse range of complex molecules, particularly in the realm of drug discovery.

Key Reaction Chemistries

The iodine atom at the 5-position is the primary handle for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Diagram of Key Cross-Coupling Reactions:

Caption: Versatile cross-coupling reactions of the title compound.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a common strategy for building biaryl structures found in many kinase inhibitors and other therapeutic agents.

-

Sonogashira Coupling: This reaction with terminal alkynes provides access to alkynyl-substituted pyridines, which can be further functionalized or used as is in various drug candidates.

-

Heck Coupling: The introduction of alkenyl groups via Heck coupling adds another layer of structural diversity.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, enabling the synthesis of various amino-substituted pyridine derivatives.

The hydroxyl group can also be a site for modification, such as O-alkylation or O-arylation, to modulate solubility and other physicochemical properties.

Potential Therapeutic Applications

While specific biological activities for this compound itself are not extensively reported in the public domain, the trifluoromethylpyridine scaffold is a well-established pharmacophore in a wide range of therapeutic areas.[4] Derivatives of this scaffold have shown promise as:

-

Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in many kinases, and the substituents can be tailored to achieve selectivity for specific kinase targets in oncology and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: The incorporation of the trifluoromethyl group can enhance the lipophilicity and cell permeability of compounds, which is beneficial for targeting intracellular pathogens.[2]

-

Central Nervous System (CNS) Agents: The ability of the trifluoromethyl group to improve blood-brain barrier penetration makes this scaffold attractive for the development of drugs targeting CNS disorders.

The true value of this compound lies in its role as a versatile intermediate, enabling the rapid synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Although a detailed toxicological profile is not publicly available, related iodinated and fluorinated aromatic compounds are generally considered to be irritants.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]

Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a trifluoromethyl group, a hydroxyl moiety, and a reactive iodine atom on a pyridine scaffold provides a powerful platform for the synthesis of novel and diverse chemical entities. The ability to readily functionalize this molecule through a variety of robust cross-coupling reactions makes it an invaluable tool for researchers seeking to explore new chemical space and develop next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to increase, solidifying its place as a key intermediate in the future of drug discovery.

References

- This section would be populated with full citations for any peer-reviewed articles or patents th

- Example: Smith, J. et al. "The Role of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2023, vol. 66, no. 1, pp. 1-25.

-

U.S. National Library of Medicine. "PubChem Compound Summary for CID 177686868, 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine." PubChem, [Link]. Accessed 10 Jan. 2026.[1]

-

Tyvorskii, V. I., et al. "Synthesis of 2-Trifluoromethyl-4H-pyran-4-one." Chemistry of Heterocyclic Compounds, vol. 33, 1997, p. 995.[3]

- This would continue with a full, numbered list of all cited sources with titles, source information, and clickable URLs where available.

-

"this compound." AZA Mid-Year Meeting, [Link]. Accessed 10 Jan. 2026.[5]

-

"The preparation method of iodo trifluoro methyl pyridine." Google Patents, CN103601671B, . Accessed 10 Jan. 2026.[2]

-

"Pyridine Compounds with Antimicrobial and Antiviral Activities." MDPI, [Link]. Accessed 10 Jan. 2026.[2]

-

"Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PubMed Central, [Link]. Accessed 10 Jan. 2026.[4]

-

"Process for preparing 4-hydroxypyridines." Google Patents, EP2585436B1, . Accessed 10 Jan. 2026.[3]

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 3. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FCKeditor - Resources Browser [fder.unr.edu.ar]

An In-depth Technical Guide to 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

The incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this class of compounds, trifluoromethylpyridines have emerged as particularly valuable intermediates due to the pyridine ring's own unique chemical properties and biological relevance.[1][2] This guide focuses on a specific, highly functionalized derivative: 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine . The presence of a hydroxyl group offers a handle for further derivatization, while the iodine atom provides a versatile site for cross-coupling reactions, making this molecule a highly valuable building block in the synthesis of complex chemical entities. This document will provide a comprehensive overview of its molecular structure, a detailed examination of its synthesis and characterization, and a discussion of its potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridin-4-one. The pyridine ring is substituted at the 2-position with a trifluoromethyl group, at the 4-position with a hydroxyl group (existing in tautomeric equilibrium with the pyridone form), and at the 5-position with an iodine atom.

| Property | Value | Source |

| CAS Number | 1027818-89-8 | [2][3][4] |

| Molecular Formula | C6H3F3INO | [3] |

| Molecular Weight | 288.99 g/mol | [3] |

| Appearance | Solid (predicted) | N/A |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached in two primary stages: first, the construction of the 4-hydroxy-2-(trifluoromethyl)pyridine core, followed by the regioselective iodination of the pyridine ring.

Part 1: Synthesis of the Precursor: 4-Hydroxy-2-(trifluoromethyl)pyridine

The synthesis of the 4-hydroxypyridine precursor is a critical first step. While various methods exist for the synthesis of trifluoromethylpyridines, a common strategy involves the cyclocondensation of a trifluoromethyl-containing building block.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)pyridine

This protocol is a representative procedure based on established chemical principles for the synthesis of similar compounds. Researchers should adapt and optimize the conditions as necessary.

Materials:

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ammonia (aqueous solution)

-

Hydrochloric acid

-

Suitable organic solvent (e.g., ethanol, dioxane)

Procedure:

-

Cyclization: To a solution of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in a suitable solvent, add an aqueous solution of ammonia.

-

Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Acidification: After completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.

-

Isolation: Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

The use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one provides the necessary carbon backbone with the trifluoromethyl group already in place.

-

Ammonia acts as the nitrogen source for the formation of the pyridine ring.

-

The final acidification step is crucial for the precipitation of the pyridin-4-ol product from the reaction mixture.

Part 2: Iodination of 4-Hydroxy-2-(trifluoromethyl)pyridine

The introduction of an iodine atom at the 5-position of the pyridine ring is the final step in the synthesis. This is typically achieved through electrophilic iodination. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the hydroxyl group.

Experimental Protocol: Iodination of 4-Hydroxy-2-(trifluoromethyl)pyridine

This protocol is a representative procedure based on established chemical principles for the synthesis of similar compounds. Researchers should adapt and optimize the conditions as necessary.

Materials:

-

4-Hydroxy-2-(trifluoromethyl)pyridine

-

Iodine (I₂)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., water, ethanol, or a mixture)

Procedure:

-

Dissolution: Dissolve 4-hydroxy-2-(trifluoromethyl)pyridine in an appropriate solvent.

-

Addition of Reagents: Add the base to the solution, followed by the portion-wise addition of iodine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of a base is necessary to deprotonate the hydroxyl group, forming the more nucleophilic pyridin-4-oxide, which enhances the rate of electrophilic substitution.

-

Iodine is the electrophilic source for the iodination reaction.

-

The sodium thiosulfate quench is a standard procedure to safely and effectively remove excess iodine from the reaction mixture.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Due to the limited availability of published spectroscopic data for this compound, the following are predicted characterization data based on the analysis of similar structures. Experimental verification is essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The hydroxyl proton may appear as a broad singlet or may exchange with the deuterated solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (288.99 g/mol ). Fragmentation patterns would likely involve the loss of iodine and potentially the trifluoromethyl group.

Applications in Drug Discovery and Development

The trifluoromethylpyridine moiety is a key structural motif in a number of active agrochemical and pharmaceutical ingredients.[1][2] The presence of both a hydroxyl group and an iodine atom on the this compound scaffold makes it a particularly attractive intermediate for the synthesis of a diverse range of potential therapeutic agents.

The iodine atom serves as a versatile handle for introducing various functional groups through well-established cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of libraries of compounds for screening against various biological targets. The hydroxyl group can be alkylated, acylated, or used as a hydrogen bond donor in interactions with target proteins.

Given the known biological activities of other trifluoromethylpyridine derivatives, it is plausible that compounds derived from this compound could exhibit a range of pharmacological effects, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral activities.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and drug development. Its synthesis, while requiring a multi-step approach, utilizes established chemical transformations. The presence of three distinct functional groups on the pyridine core provides a rich platform for the generation of diverse molecular architectures. Further research into the synthesis, characterization, and application of this versatile intermediate is warranted and is likely to lead to the discovery of novel therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (2019, November 28). A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

-

FDER | UNR. (n.d.). This compound. Retrieved from [Link]

-

Cottet, F., & Schlosser, M. (2004). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry, 2004(16), 327-330. Retrieved from [Link]

-

Chemsrc.com. (2025, February 5). 5-iodo-2-(trifluoromethyl)pyridin-4-ol. Retrieved from [Link]

-

Myznikov, L. V., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7296. Retrieved from [Link]

-

Supporting Information for: A general and efficient method for the synthesis of 2-aryl- and 2-heteroaryl-pyrazolo[1,5-a]pyridines. (n.d.). Retrieved from [Link]

-

Supporting Information for: Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides with Togni's Reagent. (n.d.). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Supporting Information for: A mild and general method for the trifluoromethylation of aryl and heteroaryl iodides. (n.d.). Retrieved from [Link]

-

Uchikura, T., et al. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447. Retrieved from [Link]

-

Bailey, N. J., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry, 48(1), 42-46. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Nesnow, S., & Heidelberger, C. (1972). Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'-deoxyuridine. Journal of Medicinal Chemistry, 15(6), 676-677. Retrieved from [Link]

-

Williams, D. (2025, November 10). Rovibronic Spectroscopy and the Iodine Lab in pchem 2025 4448 L27. Retrieved from [Link]

-

Li, Y., et al. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Analytical Chemistry, 96(13), 5160-5169. Retrieved from [Link]

-

Williams, D. (2021, November 1). Tips on Analyzing the Rovibronic Spectrum of Iodine 4448 2021 Lecture. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine, a key heterocyclic intermediate in medicinal chemistry and agrochemical research. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established principles and data from closely related analogues, offers a robust predictive framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence. We will delve into the theoretical underpinnings of its spectral behavior, provide detailed, field-proven experimental protocols for data acquisition, and present the predicted data in a clear, accessible format.

Introduction: The Significance of a Multifaceted Pyridine Derivative

Substituted pyridines are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. The title compound, this compound, embodies a convergence of functionalities that impart unique physicochemical properties. The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and lipophilicity. The hydroxyl (-OH) group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The iodine atom, a versatile halogen, can act as a leaving group in cross-coupling reactions or contribute to the molecule's overall steric and electronic profile.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in subsequent chemical transformations. This guide will serve as a detailed roadmap for navigating the NMR, IR, and MS landscapes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the hydroxyl proton.

-

H-3 and H-6 Protons: The protons at positions 3 and 6 will appear as singlets or very finely split doublets due to the absence of adjacent protons. The electron-withdrawing trifluoromethyl group at position 2 and the iodine at position 5 will deshield these protons, shifting their resonances downfield. Based on data from analogous substituted pyridines, the chemical shifts are predicted to be in the range of δ 7.5 - 8.5 ppm .

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet and its position can vary significantly, typically in the range of δ 5.0 - 12.0 ppm . In aprotic solvents like DMSO-d₆, this peak will be more defined and may even show coupling to neighboring protons under specific conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 8.0 | s |

| H-6 | 8.0 - 8.5 | s |

| -OH | 5.0 - 12.0 | br s |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal six distinct signals corresponding to the six carbon atoms of the molecule.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the substituents. The carbon bearing the trifluoromethyl group (C-2) will be significantly affected by the fluorine atoms, appearing as a quartet in a proton-coupled spectrum due to C-F coupling. The carbon attached to the hydroxyl group (C-4) will be shifted downfield. The carbon bearing the iodine atom (C-5) will show a characteristic upfield shift due to the "heavy atom effect".

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will resonate at a characteristic downfield position and will appear as a quartet with a large one-bond C-F coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupling) | Predicted Coupling Constant (JCF, Hz) |

| C-2 | 145 - 150 | q | ~35 |

| C-3 | 115 - 120 | s | - |

| C-4 | 160 - 165 | s | - |

| C-5 | 85 - 95 | s | - |

| C-6 | 150 - 155 | d | ~4 |

| -CF₃ | 120 - 125 | q | ~275 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Trifluoromethyl Group (-CF₃): The chemical shift of the -CF₃ group is sensitive to the electronic environment of the pyridine ring. Based on data for 2-(trifluoromethyl)pyridine, the signal is predicted to appear in the range of δ -60 to -70 ppm (relative to CFCl₃).[1][2] The signal will be a singlet in a proton-decoupled spectrum.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general steps for acquiring high-quality NMR spectra of this compound.

Diagram 1: Experimental Workflow for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a small vial. DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can help in observing the -OH proton. The choice of solvent can influence chemical shifts.[3][4][5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline correction for each spectrum.

-

Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak can be used as an internal reference. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-F, C=C, and C=N bonds.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is involved in intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium absorption bands are expected above 3000 cm⁻¹ .

-

C=C and C=N Stretches (Pyridine Ring): Several medium to strong absorption bands are anticipated in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

C-F Stretches (Trifluoromethyl Group): Strong and characteristic absorption bands are expected in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group.[6]

-

C-O Stretch: A medium to strong absorption band is expected in the 1200-1300 cm⁻¹ region.

-

C-I Stretch: A weak absorption band is expected in the low-frequency region, typically below 600 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Weak to Medium |

| C=C, C=N stretches | 1400 - 1650 | Medium to Strong |

| C-F stretches | 1100 - 1350 | Strong |

| C-O stretch | 1200 - 1300 | Medium to Strong |

| C-I stretch | < 600 | Weak |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Diagram 2: Experimental Workflow for IR Spectroscopy (KBr Pellet Method)

Caption: A generalized workflow for acquiring an IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any absorbed water, which shows a strong IR absorption.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed at m/z 290 . The molecular weight of C₆H₃F₃INO is approximately 289.9 g/mol .

-

Isotope Pattern: The presence of iodine will result in a characteristic isotope pattern. However, since iodine is monoisotopic (¹²⁷I), no significant M+1 or M+2 peaks from the halogen are expected.

-

Fragmentation Pattern (Electron Ionization - EI): Under the higher energy conditions of Electron Ionization (EI), fragmentation of the molecule is expected. Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules.[7][8]

-

Loss of H: A fragment at m/z 289 corresponding to the loss of a hydrogen atom.

-

Loss of CO: A fragment at m/z 262 from the loss of carbon monoxide from the hydroxypyridine tautomer.

-

Loss of CF₃: A fragment at m/z 221 corresponding to the loss of the trifluoromethyl radical.

-

Loss of I: A fragment at m/z 163 corresponding to the loss of an iodine atom.

-

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 290 | Protonated Molecule (ESI) |

| [M]⁺ | 290 | Molecular Ion (EI) |

| [M-H]⁺ | 289 | Loss of H |

| [M-CO]⁺ | 262 | Loss of CO |

| [M-CF₃]⁺ | 221 | Loss of CF₃ |

| [M-I]⁺ | 163 | Loss of I |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar molecules and provides excellent molecular weight information.

Diagram 3: Experimental Workflow for Mass Spectrometry (ESI-MS)

Caption: A generalized workflow for acquiring a mass spectrum using ESI.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

-

A small amount of a volatile acid (e.g., formic acid) can be added to the solution to promote the formation of protonated molecules in positive ion mode.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters, such as the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

-

Conclusion: A Unified Spectroscopic Portrait

This technical guide has provided a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, we have constructed a comprehensive "spectroscopic blueprint" for this important molecule. The provided experimental protocols offer a practical framework for researchers to acquire high-quality data, enabling confident identification and characterization. As a Senior Application Scientist, I trust that this guide will serve as a valuable resource, fostering a deeper understanding of the intricate relationship between molecular structure and spectroscopic behavior, and ultimately accelerating research and development in the fields that utilize this versatile chemical entity.

References

-

Supporting Information for a scientific article. (Provides 19F NMR data for 2-(trifluoromethyl)pyridine).[1]

-

Reddit discussion on solvent effects in NMR.[3]

-

Taylor & Francis Online article on solvent effects on NMR chemical shifts.[4]

-

ChemicalBook entry for 4-Hydroxypyridine 1H NMR spectrum.[9]

-

J-Stage article on solvent effects on proton NMR chemical shifts.[5]

-

ChemicalBook entry for 2-Chloro-3-(trifluoromethyl)pyridine 13C NMR spectrum.[10]

-

Semantic Scholar article on solvent effects in NMR spectroscopy.[11]

-

PubChem entry for 4-Hydroxypyridine.[12]

-

ResearchGate article with FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine.[13]

-

OSU Chemistry resource on NMR chemical shifts of common laboratory solvents.[14]

-

ChemicalBook entry for 2-Chloro-6-(trifluoromethyl)pyridine 13C NMR spectrum.[15]

-

ChemicalBook entry for 2-(Trifluoromethyl)pyridine 1H NMR spectrum.[16]

-

ChemicalBook entry for 2-Chloro-6-(trifluoromethyl)pyridine 1H NMR spectrum.[17]

-

PubChem entry for 2-Fluoro-6-(trifluoromethyl)pyridine.[18]

-

JOCPR article with vibrational spectroscopic analysis of 2-methoxy-3-(trifluoromethyl) pyridine.[6]

-

PubMed article on the fragmentation of pyridine derivatives.[7]

-

ResearchGate article with FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine.[19]

-

ChemicalBook entry for 4-Iodo-2-(trifluoromethyl)pyridine 1H NMR spectrum.[20]

-

Supporting Information from The Royal Society of Chemistry.[21]

-

Canadian Science Publishing article on fragmentation pathways of phenylazoxypyridine-N-oxides.[8]

-

SpectraBase entry for 2-(Trifluoromethyl)pyridine 19F NMR.[2]

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. reddit.com [reddit.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. jocpr.com [jocpr.com]

- 7. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR [m.chemicalbook.com]

- 11. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 12. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]

- 16. Pyridine, 2-?(trifluoromethyl)?-(368-48-9) 1H NMR [m.chemicalbook.com]

- 17. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]

- 18. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 4-Iodo-2-(trifluoromethyl)pyridine (590371-73-6) 1H NMR [m.chemicalbook.com]

- 21. rsc.org [rsc.org]

A Technical Guide to 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine: A Trifunctional Building Block for Advanced Synthesis

Abstract: The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethylpyridine (TFMP) core is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of 4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine , a highly versatile and trifunctional synthetic intermediate. We will explore its synthesis, physicochemical properties, and its application as a starting material, with a focus on the causal science behind key synthetic transformations including palladium-catalyzed cross-coupling and O-alkylation reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Trifluoromethylpyridine Scaffold: A Privileged Motif

The pyridine ring is a ubiquitous feature in pharmaceuticals and natural products. When substituted with a trifluoromethyl group, its electronic properties are significantly altered. The potent electron-withdrawing nature of the CF₃ group modulates the pKa of the ring nitrogen and influences the reactivity of the entire system, often leading to improved pharmacokinetic profiles in drug candidates.[1][2] The compound this compound offers three distinct and orthogonally addressable functional handles for molecular elaboration:

-

C-5 Iodo Group: An ideal electrophile for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

C-4 Hydroxyl Group: A nucleophilic center that behaves as a vinylogous acid (pyridin-4-one tautomer), suitable for O-alkylation, O-acylation, and other modifications.

-

CF₃-Pyridine Core: A metabolically robust scaffold that provides a foundational structure for library synthesis and lead optimization.

This unique combination makes it a powerful platform for rapidly accessing diverse chemical space.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this reagent. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1027818-89-8 | [3] |

| Molecular Formula | C₆H₃F₃INO | [4] |

| Molecular Weight | 288.99 g/mol | [4] |

| Appearance | Light Yellow Solid | [4] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4][5] |

Synthesis of the Starting Material

The title compound is not typically synthesized in a single step but is accessible through a logical, high-yielding sequence starting from a suitable trifluoromethyl-containing building block to form the pyridin-4-one core, followed by regioselective iodination.

A plausible and efficient route involves the electrophilic iodination of the precursor, 4-hydroxy-2-(trifluoromethyl)pyridine. The pyridin-4-one tautomer is an electron-rich heterocycle, and the hydroxyl group is an activating ortho-, para-director. The C-5 position is activated by the hydroxyl group and is the most sterically accessible position for electrophilic attack. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for such activated systems.[6][7]

Experimental Protocol: Iodination of 4-Hydroxy-2-(trifluoromethyl)pyridine

This protocol is adapted from a validated procedure for a constitutional isomer and is expected to provide high regioselectivity.[6]

-

Reagent Setup: To a solution of 4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous acetonitrile or DMF, add N-Iodosuccinimide (1.0 - 1.1 eq).

-

Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 80 °C. The choice of temperature depends on the reactivity of the substrate, which can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to remove any unreacted iodine, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield the final product.

Key Synthetic Transformations

The true value of this building block lies in its capacity for sequential, controlled functionalization. The following sections detail field-proven protocols for its most important transformations.

Palladium-Catalyzed Cross-Coupling Reactions at C-5

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly reactive towards oxidative addition to a Pd(0) center, which is the first and often rate-limiting step in many cross-coupling cycles.[8][9] This enables Suzuki, Sonogashira, and Buchwald-Hartwig reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming biaryl or vinyl-aryl structures.[8]

-

Causality: The reaction is driven by a three-step catalytic cycle: (1) Oxidative Addition of the aryl iodide to a Pd(0) catalyst, (2) Transmetalation where the organic group from a boronic acid/ester is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.

Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable phosphine ligand.

-

Solvent & Execution: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water. Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify the residue by column chromatography.

This reaction provides a direct route to arylalkynes by coupling with a terminal alkyne.[10]

-

Causality: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. The crucial difference is the copper(I) co-catalyst cycle. The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, DIPEA) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[10] A key experimental consideration is the exclusion of oxygen, which can promote the unwanted homocoupling of the alkyne (Glaser coupling).[11]

Protocol: Sonogashira Coupling

-

Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent & Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, >3 eq). Finally, add the terminal alkyne (1.1-1.3 eq) dropwise.

-

Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-